3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
Description
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a complex organic compound with potential bioactive properties This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-14-16-5-6-19(25)18(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)17-12-15(27-2)4-7-20(17)28-3/h4-7,12,25H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDAJNATQBYONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of ionic liquids and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential in treating various diseases due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The presence of the morpholinyl group suggests potential interactions with monoamine oxidase, an enzyme involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group and exhibits similar bioactive properties.
2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one: Another chromen-2-one derivative with potential biological activities.
Uniqueness
The uniqueness of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with a dimethoxyphenyl group and a morpholinyl substituent, contributing to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:
Antioxidant Activity
Chromone derivatives, including this compound, are known for their antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging activities. The antioxidant potential can be quantitatively assessed using assays such as DPPH and ABTS.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 15.0 | DPPH |
| 7-Hydroxycoumarin | 10.5 | DPPH |
| 8-Hydroxyquinoline | 12.0 | ABTS |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects against breast cancer (MCF-7) and leukemia (MV4;11) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 13.3 | Induction of apoptosis |
| MV4;11 | 10.5 | Inhibition of cell proliferation |
In a study conducted by Lefranc et al., the compound was tested alongside other chromenone derivatives, demonstrating significant anti-proliferative effects attributed to its ability to modulate key signaling pathways involved in cancer progression .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary results indicate effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : It has been shown to affect pathways related to apoptosis and cell cycle regulation.
- Interaction with DNA : Some studies suggest that it may bind to DNA, affecting replication and transcription processes.
Case Studies
- Anticancer Efficacy Study : A study published in Innovare Academics demonstrated that the compound significantly reduced tumor size in xenograft models when administered at specific dosages, highlighting its potential as an anticancer therapeutic .
- Antimicrobial Testing : A comparative study on various coumarin derivatives revealed that this compound exhibited superior antibacterial activity against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
